![molecular formula C7H4ClF2N3 B12946873 5-Chloro-2-(difluoromethyl)-2H-pyrazolo[4,3-b]pyridine](/img/structure/B12946873.png)
5-Chloro-2-(difluoromethyl)-2H-pyrazolo[4,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-(difluoromethyl)-2H-pyrazolo[4,3-b]pyridine: is a heterocyclic compound that features a pyrazolo[4,3-b]pyridine core substituted with a chloro group at the 5-position and a difluoromethyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(difluoromethyl)-2H-pyrazolo[4,3-b]pyridine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazolo[4,3-b]pyridine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and hydrazine derivatives.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or through radical difluoromethylation reactions.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, efficient catalysts, and solvent systems that facilitate the desired transformations while minimizing by-products.
化学反应分析
Types of Reactions
5-Chloro-2-(difluoromethyl)-2H-pyrazolo[4,3-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride, potassium tert-butoxide, or lithium diisopropylamide can be used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as amines, ethers, or thioethers can be formed.
Oxidation Products: N-oxides or other oxidized derivatives.
Reduction Products: Amines or other reduced forms.
Coupling Products: Biaryl or other coupled products.
科学研究应用
5-Chloro-2-(difluoromethyl)-2H-pyrazolo[4,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for various chemical applications.
作用机制
The mechanism of action of 5-Chloro-2-(difluoromethyl)-2H-pyrazolo[4,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity, while the chloro group can influence its electronic properties and reactivity.
相似化合物的比较
Similar Compounds
2-Chloro-5-(difluoromethyl)pyridine: Similar in structure but lacks the pyrazolo ring, which may result in different reactivity and applications.
5-Chloro-2-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical properties and biological activity.
2-Chloro-5-(trifluoromethyl)pyridine: Another similar compound with a trifluoromethyl group, used in different chemical contexts.
Uniqueness
5-Chloro-2-(difluoromethyl)-2H-pyrazolo[4,3-b]pyridine is unique due to the presence of both the pyrazolo[4,3-b]pyridine core and the difluoromethyl group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science.
属性
分子式 |
C7H4ClF2N3 |
|---|---|
分子量 |
203.57 g/mol |
IUPAC 名称 |
5-chloro-2-(difluoromethyl)pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C7H4ClF2N3/c8-6-2-1-4-5(11-6)3-13(12-4)7(9)10/h1-3,7H |
InChI 键 |
YBRCZHNALIVVGK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC2=CN(N=C21)C(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


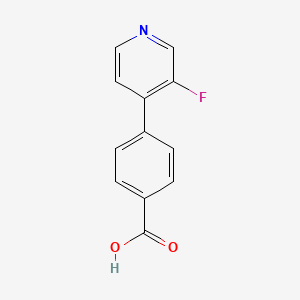
![3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-one](/img/structure/B12946796.png)
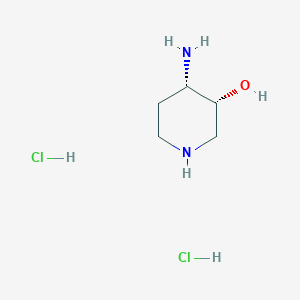
![Benzo[d]thiazol-2-ylmethyl 2H-chromene-3-carboxylate](/img/structure/B12946809.png)
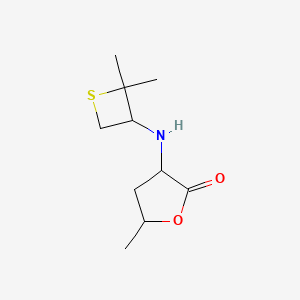
![(S)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B12946816.png)
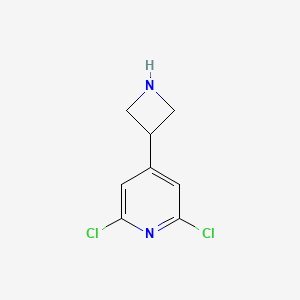
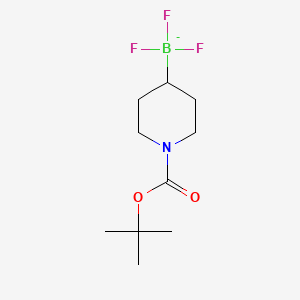

![5-Oxa-2-thia-8-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B12946838.png)

![4-Piperidinone, 1-[2-(1H-benzimidazol-2-yl)ethoxy]-2,6-diphenyl-](/img/structure/B12946842.png)
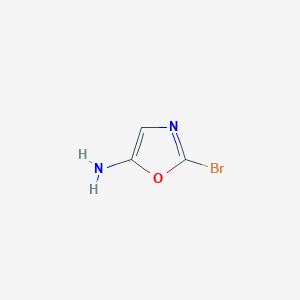
![2-(5-Methyl-2-(trifluoromethyl)furan-3-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B12946858.png)
